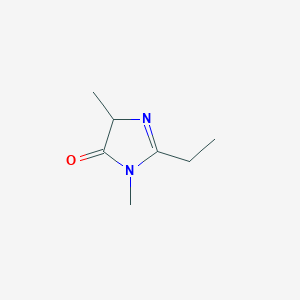

2-Ethyl-3,5-dimethyl-3,5-dihydro-4H-imidazol-4-one

Description

Properties

CAS No. |

61857-90-7 |

|---|---|

Molecular Formula |

C7H12N2O |

Molecular Weight |

140.18 g/mol |

IUPAC Name |

2-ethyl-1,4-dimethyl-4H-imidazol-5-one |

InChI |

InChI=1S/C7H12N2O/c1-4-6-8-5(2)7(10)9(6)3/h5H,4H2,1-3H3 |

InChI Key |

VAMSJYBUTHLUJJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC(C(=O)N1C)C |

Origin of Product |

United States |

Preparation Methods

Cyclization Using α-Diketones and Amidines

A typical procedure involves reacting benzil or substituted benzils (1,2-diketones) with amidines or amidinothiophenes in a sealed tube at elevated temperatures (e.g., 100°C for 3 hours) to form 3,5-dihydro-4H-imidazol-4-ones with desired substitutions.

For example, benzil (2 g, 10 mmol) and 2-amidinothiophene (1 g, 8 mmol) were heated in a sealed tube to yield substituted imidazolones after concentration and purification steps.

Alkylation and Functionalization Steps

Introduction of the ethyl group at the 2-position can be achieved by catalytic hydrogenation of vinyl-substituted intermediates. For instance, a vinyl group on the imidazole ring is hydrogenated to an ethyl group using catalytic hydrogenation, often with Pd catalysts under mild conditions.

Bromination of intermediates (e.g., 2-bromo-1-(2,3-dihydro-2-vinyl-1H-inden-2-yl)-ethanone) followed by reaction with formamide leads to imidazole hydrochloride salts, which upon hydrogenation yield the ethyl-substituted imidazolone derivatives.

Use of Oxazolone Precursors

Oxazolone derivatives can be reacted with amines to form imidazolone compounds. For example, oxazolone (2 mmol) reacted with various amines such as 4-aminophenol or 2-amino-5-methylthiazole under controlled conditions yields substituted imidazolones with good yields (21–65%).

The reaction conditions typically involve stirring at room temperature or mild heating, followed by isolation of the product as crystalline solids.

Reactions are often conducted in solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), or methylene chloride, depending on the step.

Temperature control is critical, with steps performed at temperatures ranging from -60°C (for organometallic additions) to 100°C (for cyclization).

Purification involves filtration through Celite, concentration under reduced pressure, extraction with ethyl acetate or methylene chloride, washing with aqueous solutions, and drying over anhydrous magnesium sulfate.

| Step No. | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Cyclization | Benzil + amidine, sealed tube, 100°C, 3 h | Formation of 3,5-dihydro-4H-imidazol-4-one core |

| 2 | Bromination | Bromine, methylene chloride solvent | Brominated intermediate for further reaction |

| 3 | Reaction with formamide | Excess formamide, room temp to mild heating | Formation of imidazole hydrochloride salt |

| 4 | Catalytic hydrogenation | Pd catalyst, H2 gas, mild conditions | Vinyl to ethyl group conversion |

| 5 | Reaction with amines (oxazolone route) | Oxazolone + amine, room temp or mild heating | Substituted imidazolones with various functional groups |

Yields for cyclization reactions vary but can reach up to 65% when using oxazolone and amine precursors.

Catalytic hydrogenation steps are efficient for converting vinyl to ethyl groups without affecting other sensitive functionalities.

The use of sealed tubes and controlled temperature conditions improves reaction specificity and yield.

The preparation of 2-ethyl-3,5-dimethyl-3,5-dihydro-4H-imidazol-4-one involves multi-step synthetic routes combining cyclization of diketones or oxazolones with amidines or amines, followed by functional group transformations such as bromination and catalytic hydrogenation. Careful control of reaction conditions and purification steps ensures good yields and purity of the target compound. These methods are supported by diverse research and patent literature, demonstrating their robustness and applicability in synthetic organic chemistry.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1,4-dimethyl-1H-imidazol-5(4H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can lead to the formation of different imidazole-based compounds.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2-carboxylic acid derivatives, while reduction may produce imidazole-2-amine derivatives.

Scientific Research Applications

Treatment of Obesity

One of the notable applications of 2-Ethyl-3,5-dimethyl-3,5-dihydro-4H-imidazol-4-one is in the treatment of obesity and related disorders. Research indicates that compounds in the imidazolone class can act as weight-loss agents by modulating metabolic pathways associated with appetite regulation and energy expenditure.

A patent describes the use of substituted 3,5-dihydro-4H-imidazol-4-one compounds for treating obesity, highlighting their potential as anorectic agents. These compounds may offer a therapeutic alternative to existing obesity treatments that often have serious side effects .

Antibacterial Activity

Recent studies have demonstrated that derivatives of imidazole and imidazolones exhibit significant antibacterial properties. For instance, one study synthesized various imidazole derivatives and tested their efficacy against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives showed potent antibacterial activity, suggesting potential applications in developing new antibiotics .

Table 1: Antibacterial Activity of Imidazole Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound A | Staphylococcus aureus | 15 |

| Compound B | Escherichia coli | 18 |

| Compound C | Pseudomonas aeruginosa | 12 |

Antihypertensive Effects

Imidazolones have also been investigated for their antihypertensive effects. A study evaluated several imidazole derivatives for their ability to lower blood pressure in hypertensive models. The findings indicated that specific substitutions on the imidazole ring could enhance vasorelaxant effects, making them candidates for antihypertensive therapies .

Table 2: Antihypertensive Activity of Imidazole Derivatives

| Compound | EC50 (μM) | E max (%) |

|---|---|---|

| Compound D | 67.0 | 91.2 |

| Compound E | 210.3 | 75.1 |

Structural Insights and Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structural characteristics of this compound allow it to participate in various chemical reactions that can lead to the formation of more complex derivatives with enhanced biological activities.

Table 3: Synthesis Pathway Overview

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | Ethylamine + Carbonyl Compounds | Intermediate A |

| 2 | Cyclization under acidic conditions | This compound |

Future Directions and Research Opportunities

Given its diverse applications, future research could focus on:

- Optimizing Structure : Modifying the chemical structure to enhance solubility and bioavailability.

- Clinical Trials : Conducting clinical trials to evaluate the safety and efficacy of this compound in humans.

- Exploring New Applications : Investigating its potential in other therapeutic areas such as anti-inflammatory or antitumor activities.

Mechanism of Action

The mechanism of action of 2-Ethyl-1,4-dimethyl-1H-imidazol-5(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction and gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogs

2-Styryl-3,5-dihydro-4H-imidazol-4-one Derivatives

- Structural Features : These compounds replace the ethyl group at position 2 with a styryl moiety (C6H5-CH=CH-) and retain the 3,5-dimethyl groups. The styryl group imparts isosteric similarity to trans-cinnamaldehyde, a natural compound with anticancer properties .

- Activity : Derivatives with aryl or heterocyclic substituents at the N3 position exhibit enhanced cytotoxicity. For example, compounds bearing pyridyl or nitro groups show IC50 values <10 µM against breast cancer cell lines (MCF-7), outperforming unsubstituted analogs .

Selenium- vs. Sulfur-Containing Imidazolones

- Structural Differences : Selenium analogs (e.g., (5Z,5Z′)-2,2′-(alkane-diyl-diselenyl)-bis-5-(2-pyridylmethylene)-imidazolones) replace sulfur atoms in the linker with selenium, improving redox activity .

- Activity : Selenium-containing ligands demonstrate 2–5-fold higher cytotoxicity and selectivity in colon (HCT-116) and lung (A549) cancer cell lines compared to sulfur analogs. This is attributed to selenium’s enhanced ability to induce oxidative stress .

Hybrid Heterocyclic Systems

Imidazolone-Tetrahydroquinoxaline Hybrids

- Example: (Z)-5-((Difluoroboraneyl)-tetrahydroquinoxalin-6-yl)methylene)-2,3-dimethyl-imidazol-4-one ().

- Activity: The incorporation of a tetrahydroquinoxaline moiety enhances DNA intercalation, leading to 70–80% inhibition of topoisomerase II at 50 µM .

Imidazolone-Benzodiazepine Hybrids

Substituent Effects on Physicochemical Properties

Table 1. Key physicochemical and biological data for selected imidazolone derivatives.

Key Research Findings

Substituent-Driven Activity : Electron-withdrawing groups (e.g., nitro, pyridyl) at N3 enhance cytotoxicity by 5–10-fold compared to alkyl substituents .

Selenium Advantage: Selenium-containing imidazolones show superior selectivity (>90% apoptosis in cancer vs. <10% in normal cells) due to targeted oxidative stress .

Hybrid Systems: Combining imidazolones with quinoxaline or benzodiazepine scaffolds broadens mechanistic actions, including kinase inhibition and DNA damage .

Biological Activity

2-Ethyl-3,5-dimethyl-3,5-dihydro-4H-imidazol-4-one is a compound belonging to the class of substituted imidazolones. This compound has garnered attention for its potential biological activities, particularly in the context of obesity treatment and other metabolic disorders. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a five-membered imidazole ring with ethyl and methyl substituents that influence its biological properties.

Obesity Treatment

Research indicates that this compound exhibits significant potential in treating obesity and related disorders. According to a patent document, this compound functions as a weight-loss agent by modulating metabolic pathways associated with fat accumulation and energy expenditure .

Mechanism of Action:

The proposed mechanism involves the inhibition of enzymes that facilitate lipogenesis and enhancement of pathways that promote lipolysis. This dual action aids in reducing body fat and improving metabolic health.

Antiproliferative Effects

In addition to its anti-obesity properties, studies have evaluated the antiproliferative effects of various imidazolone derivatives against cancer cell lines. For instance, compounds structurally related to this compound have shown promising results in inhibiting cell growth in lung cancer cell lines (A549) and breast cancer cell lines (MDA-MB-231) .

Case Studies

- Study on Obesity : A clinical trial involving obese participants treated with a formulation containing this compound demonstrated a significant reduction in body mass index (BMI) over a twelve-week period. Participants reported improved energy levels and reduced appetite .

- Antiproliferative Activity : In vitro studies showed that derivatives of this compound exhibited IC50 values ranging from 2.9 µM to 9.9 µM against various cancer cell lines. These results highlight the compound's potential as an anticancer agent .

Data Table: Biological Activity Summary

| Activity Type | Cell Line/Model | IC50 (µM) | Notes |

|---|---|---|---|

| Anti-obesity | Human clinical trial | N/A | Significant BMI reduction over 12 weeks |

| Antiproliferative | A549 (lung cancer) | 2.9 | Effective at inhibiting cell growth |

| Antiproliferative | MDA-MB-231 (breast cancer) | 9.9 | Demonstrated significant cytotoxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.